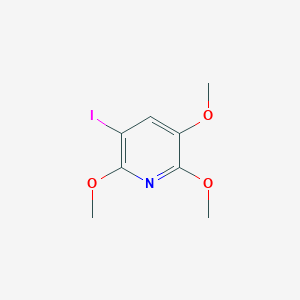

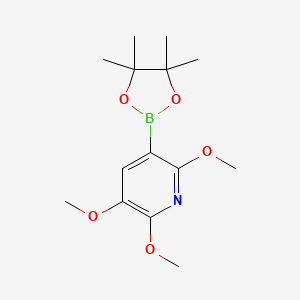

![molecular formula C13H22Cl2N2O B1402801 [3-(2-Piperidin-1-ylethoxy)phenyl]-amin-dihydrochlorid CAS No. 1401425-43-1](/img/structure/B1402801.png)

[3-(2-Piperidin-1-ylethoxy)phenyl]-amin-dihydrochlorid

Übersicht

Beschreibung

[3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride: is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Wissenschaftliche Forschungsanwendungen

Chemistry:

Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules, particularly those containing piperidine rings.

Biology:

Biological Probes: The compound can be used as a probe to study biological processes involving piperidine-containing molecules.

Medicine:

Drug Development: The compound can serve as a lead compound in the development of new pharmaceuticals, particularly those targeting the central nervous system.

Industry:

Chemical Intermediates: The compound can be used as an intermediate in the production of various chemicals and materials.

Wirkmechanismus

Target of Action

The primary targets of [3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride, also known as Dorsomorphin or Compound C, are AMP-activated protein kinase (AMPK) and Bone Morphogenetic Protein (BMP) receptors ALK2, ALK3, and ALK6 . AMPK is an evolutionarily conserved energy sensor that plays crucial roles in many biological processes, including embryonic development, stress physiology in adults, and key metabolic disorders . BMP receptors are involved in various cellular processes, including cell growth, differentiation, and apoptosis .

Mode of Action

Dorsomorphin acts as a selective inhibitor of AMPK and BMP receptors. It inhibits AMPK activity, leading to changes in cellular metabolism . It also selectively inhibits BMP I-type receptors ALK2, ALK3, and ALK6, thereby blocking BMP-mediated SMAD1/5/8 phosphorylation, target gene transcription, and osteogenic differentiation .

Biochemical Pathways

Active AMPK inhibits ATP-consuming pathways and augments ATP-producing pathways to restore energy homeostasis . Dorsomorphin, by inhibiting AMPK, can affect these energy balance pathways. Additionally, by inhibiting BMP receptors, Dorsomorphin can affect the BMP signaling pathway, which plays a crucial role in embryogenesis and cell differentiation .

Pharmacokinetics

It is known that the compound is cell-permeable . It is soluble in DMSO , and its stability is maintained for up to three months when stored at -20°C in DMSO .

Result of Action

Dorsomorphin has been shown to effectively reduce glioma viability in vitro by inhibiting proliferation and inducing cell death . It kills glioma cells through multiple mechanisms, including activation of the calpain/cathepsin pathway, inhibition of AKT, mTORC1/C2, cell-cycle block at G2-M, and induction of necroptosis and autophagy .

Action Environment

Environmental factors such as temperature and solvent can influence the action, efficacy, and stability of Dorsomorphin. For instance, it is stable in DMSO at -20°C for up to three months . The compound’s action may also be influenced by the specific cellular environment, including the presence of other signaling molecules and the metabolic state of the cell .

Biochemische Analyse

Biochemical Properties

[3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It is known to inhibit adenosine monophosphate-activated protein kinase (AMPK), a key enzyme involved in cellular energy homeostasis . By inhibiting AMPK, [3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride affects the activity of several downstream targets, including acetyl-CoA carboxylase and mammalian target of rapamycin (mTOR), which are involved in lipid metabolism and protein synthesis, respectively . Additionally, this compound interacts with bone morphogenetic protein (BMP) receptors, specifically ALK2, ALK3, and ALK6, inhibiting their activity and affecting BMP-mediated signaling pathways .

Cellular Effects

The effects of [3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride on various cell types and cellular processes are profound. In hepatocytes, it inhibits the activation of acetyl-CoA carboxylase by AMPK, thereby reducing fatty acid oxidation and lipid synthesis . In cancer cells, such as HT-29 cells, the inhibition of AMPK activity by this compound leads to a significant reduction in autophagy, a process crucial for cell survival under stress conditions . Furthermore, [3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride influences cell signaling pathways, including the BMP signaling pathway, which is essential for cell differentiation and development .

Molecular Mechanism

At the molecular level, [3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride exerts its effects through several mechanisms. It binds to the catalytic subunit of AMPK, inhibiting its kinase activity in an ATP-competitive manner . This inhibition prevents the phosphorylation of downstream targets, such as acetyl-CoA carboxylase, thereby affecting lipid metabolism . Additionally, the compound inhibits BMP receptors by binding to their kinase domains, blocking the phosphorylation of SMAD1/5/8 proteins and subsequent gene transcription . These molecular interactions highlight the compound’s ability to modulate key signaling pathways involved in cellular metabolism and differentiation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride change over time. The compound is stable when stored at -20°C in dimethyl sulfoxide (DMSO) for up to three months . Over time, its inhibitory effects on AMPK and BMP receptors remain consistent, but prolonged exposure can lead to cellular adaptations, such as changes in gene expression and metabolic flux . Long-term studies have shown that continuous treatment with this compound can result in altered cellular metabolism and reduced cell viability in vitro .

Dosage Effects in Animal Models

The effects of [3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride vary with different dosages in animal models. At low doses, it effectively inhibits AMPK activity, leading to changes in lipid metabolism and energy homeostasis . At higher doses, the compound can induce toxic effects, such as hepatotoxicity and reduced body weight . In mouse models, a dosage of 10 mg/kg has been shown to decrease hepcidin expression and increase serum iron levels . These findings highlight the importance of dosage optimization to balance therapeutic efficacy and potential adverse effects.

Metabolic Pathways

[3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride is involved in several metabolic pathways. It inhibits AMPK, which plays a central role in regulating cellular energy balance by modulating pathways such as glycolysis, fatty acid oxidation, and protein synthesis . The compound also affects the BMP signaling pathway, which is crucial for bone and cartilage development . By inhibiting these pathways, [3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride can alter metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, [3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride is transported and distributed through various mechanisms. It is known to be cell-permeable, allowing it to readily enter cells and interact with intracellular targets . The compound’s distribution is influenced by its binding to transporters and binding proteins, which facilitate its localization to specific cellular compartments . This distribution is critical for its activity, as it ensures that the compound reaches its intended targets within the cell.

Subcellular Localization

The subcellular localization of [3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride is essential for its function. The compound is primarily localized in the cytoplasm, where it interacts with AMPK and BMP receptors . Its localization is influenced by post-translational modifications and targeting signals that direct it to specific compartments . This precise localization is crucial for its ability to modulate cellular signaling pathways and exert its biochemical effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, the reduction of imines or the cyclization of amino alcohols.

Attachment of the Phenyl Group: The phenyl group can be introduced via nucleophilic aromatic substitution reactions.

Formation of the Ether Linkage: The ether linkage between the piperidine and phenyl groups can be formed through Williamson ether synthesis, which involves the reaction of an alkoxide with a halide.

Formation of the Amine Group: The amine group can be introduced through reductive amination or other amination reactions.

Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include alkoxides and amines.

Major Products:

Oxidation: Piperidinones and other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Substituted phenyl derivatives.

Vergleich Mit ähnlichen Verbindungen

Piperidine: A simpler compound containing only the piperidine ring.

Piperidinones: Compounds containing oxidized piperidine rings.

Phenylpiperidines: Compounds containing both phenyl and piperidine groups.

Uniqueness:

Ether Linkage: The presence of the ether linkage between the piperidine and phenyl groups is a unique feature of [3-(2-Piperidin-1-ylethoxy)phenyl]-amine dihydrochloride.

Dihydrochloride Salt: The formation of the dihydrochloride salt enhances the compound’s solubility and stability, making it suitable for various applications.

Eigenschaften

IUPAC Name |

3-(2-piperidin-1-ylethoxy)aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.2ClH/c14-12-5-4-6-13(11-12)16-10-9-15-7-2-1-3-8-15;;/h4-6,11H,1-3,7-10,14H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOIHUZYDRFJCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=CC(=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

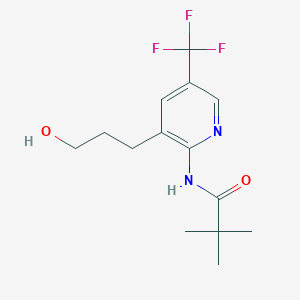

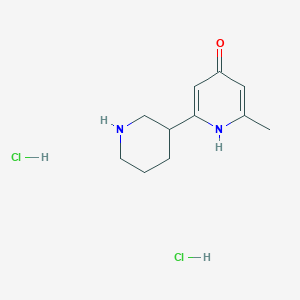

![(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-yl)-methyl-amine hydrochloride](/img/structure/B1402723.png)

![(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)methanol](/img/structure/B1402724.png)

![6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1402728.png)

![(6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol](/img/structure/B1402730.png)

![tert-Butyl (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)carbamate](/img/structure/B1402731.png)

![7-Chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1402732.png)

![4-Chloro-7-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1402735.png)

![2-(Tert-butyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)oxazolo[4,5-C]pyridine](/img/structure/B1402736.png)